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Abstract
9S,13R-12-oxophytodienoic acid (OPDA) is an oxygenated fatty acid derivative (oxylipin)

found throughout the plant kingdom. Initially identified as a precursor to the well-known

phytohormone jasmonic acid (JA), OPDA has emerged as a potent signaling molecule in its

own right, mediating a distinct set of responses to biotic and abiotic stresses, and regulating

plant growth and development.[1][2] Unlike jasmonic acid, OPDA can activate signaling

pathways independent of the F-box protein CORONATINE INSENSITIVE 1 (COI1), highlighting

a separate branch of oxylipin signaling.[2][3] This guide provides a comprehensive overview of

the natural sources, biosynthesis, and signaling mechanisms of OPDA, presents quantitative

data on its occurrence, and details the experimental protocols for its analysis.

Biosynthesis of OPDA
OPDA is synthesized via the octadecanoid pathway, which initiates in the chloroplasts.[2] The

process begins with the release of α-linolenic acid (α-LeA; 18:3) from plastidial membrane

lipids by lipases.[4] A series of enzymatic reactions then converts α-LeA into OPDA.

Oxygenation: The enzyme 13-lipoxygenase (13-LOX) incorporates molecular oxygen into α-

linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT).[1][4]
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Dehydration and Cyclization: The unstable 13-HPOT is rapidly converted into an allene oxide

by Allene Oxide Synthase (AOS).[5]

Cyclization: Finally, Allene Oxide Cyclase (AOC) catalyzes the cyclization of the allene oxide

to produce the naturally occurring (+)-cis-OPDA, specifically the 9S,13R stereoisomer.[4][5]

This enzymatic cascade is highly efficient, suggesting a tight coupling between the AOS and

AOC enzymes.[5] A related C16 compound, dinor-OPDA (dn-OPDA), is synthesized from

hexadecatrienoic acid (16:3) through a parallel pathway.[6]
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 13-LOX 
(+O2) Allene Oxide AOS 9S,13R-12-oxophytodienoic Acid (cis-(+)-OPDA) AOC Jasmonic Acid
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Figure 1. The OPDA Biosynthesis Pathway.
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Figure 1. The OPDA Biosynthesis Pathway.

Natural Occurrence and Quantitative Data
OPDA is ubiquitously present in angiosperms, with its concentration varying significantly among

species, tissues, and in response to environmental stimuli.[7] Chloroplasts are a particularly

rich source.[5] Basal levels of OPDA are generally low but can increase dramatically upon

mechanical wounding or pathogen attack.[5][6][7] In Arabidopsis, esterified forms of OPDA,

known as Arabidopsides, can be found at levels up to 149 times greater than free OPDA and

may serve as a rapidly mobilizable storage pool.[5]
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Plant Species Tissue Condition
OPDA
Concentration

Citation

Arabidopsis

thaliana
Chloroplasts Basal ~1000 ng/g FW [5]

Arabidopsis

thaliana
Seeds Basal 50-60 ng/g FW [5]

Arabidopsis

thaliana
Leaves Wounded

200-1000 fold

increase

(Arabidopsides)

[5]

Zea mays

(Maize)
Leaves Basal 400-500 ng/g FW [5]

Hordeum vulgare

(Barley)
Leaves Basal ~600 ng/g FW [5]

Bryonia dioica Tendrils
Mechanically

Stimulated

Several-fold

increase
[7]

Phaseolus

vulgaris
Internodes

Mechanically

Stimulated

Several-fold

increase
[7]

OPDA Signaling Pathways
While OPDA is a precursor to JA, it also functions as a signaling molecule through distinct

pathways that do not require conversion to JA or interaction with the JA receptor COI1.[2][3][8]

This independent signaling role allows OPDA to regulate a specific set of genes, often related

to detoxification and stress responses.[2][9]

COI1-Independent Signaling
OPDA's signaling is characterized by its electrophilic nature, conferred by the α,β-unsaturated

carbonyl group in its cyclopentenone ring.[1] This allows it to react with nucleophilic cellular

components, such as cysteine residues on proteins. A key pathway involves Class II TGA

transcription factors.
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TGA Factor Activation: OPDA, and structurally related phytoprostanes, activate gene

expression through the bZIP transcription factors TGA2, TGA5, and TGA6.[9]

Gene Expression: These TGA factors regulate the expression of OPDA-responsive genes

(ORGs), such as those encoding cytochrome P450s (e.g., CYP81D11) and glutathione S-

transferases (e.g., GST25), which are involved in detoxification processes.[9]

Redundancy and Specificity: TGA2, TGA5, and TGA6 can act redundantly, but also show

specific preferences for certain gene promoters.[9] For instance, CYP81D11 expression is

primarily regulated by TGA2 and TGA5, while OPR1 is regulated by TGA5 and TGA6.[9]

Crosstalk with Other Hormones
OPDA signaling interacts with other hormonal pathways, including salicylic acid (SA) and

abscisic acid (ABA).[5]

Salicylic Acid (SA): SA can antagonize OPDA synthesis by inhibiting the expression and

activity of key enzymes like LOX2 and AOS.[5]

Abscisic Acid (ABA): OPDA can act synergistically with ABA to inhibit seed germination. This

effect is independent of COI1 but involves increasing the abundance of the ABA-responsive

protein ABI5.[10]
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Figure 2. Simplified OPDA Signaling.
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Figure 2. Simplified OPDA Signaling.

Experimental Protocols
Accurate quantification of OPDA is crucial for studying its physiological roles. The most

common methods involve chromatography coupled with mass spectrometry. Below is a

generalized protocol synthesized from established methodologies.[7][11][12][13]

Protocol: Extraction and Quantification of OPDA by LC-
MS/MS
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This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS)

analysis of OPDA from plant tissue.

1. Materials and Reagents:

Plant tissue (leaves, roots, etc.)

Liquid nitrogen

2 mL microcentrifuge tubes

Extraction Solvent: Methanol:Isopropanol:Acetic Acid (20:79:1, v/v/v) or Ethyl Acetate

Internal Standard (IS): Deuterated OPDA ([²H₅]cis-(+/-)-OPDA) for accurate quantification.[7]

Solid-Phase Extraction (SPE) columns (e.g., C18 or HLB)

LC-MS/MS system with electrospray ionization (ESI) source

Solvent A: Water with 0.1% acetic acid or 0.01-0.02% formic acid

Solvent B: Acetonitrile:Methanol (80:15, v/v) with 0.1% acetic acid or Methanol

2. Sample Preparation and Extraction:

Harvest and Flash-Freeze: Collect 50-150 mg of plant tissue and immediately freeze in liquid

nitrogen to quench metabolic activity.[13]

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and

pestle or a bead mill homogenizer. Do not allow the sample to thaw.

Extraction:

Transfer the powdered tissue to a 2 mL tube.

Add 400-1000 µL of ice-cold extraction solvent.

Add the internal standard at a known concentration.
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Vortex vigorously and sonicate for 10 minutes in an ice bath. Let stand on ice for 30

minutes, then sonicate again for 10 minutes.[13]

Centrifugation: Centrifuge at >13,000 x g for 10-15 minutes at 4°C.

Supernatant Collection: Carefully transfer the supernatant to a new tube. For exhaustive

extraction, the pellet can be re-extracted with another volume of solvent, and the

supernatants pooled.[13]

3. Sample Cleanup (Optional but Recommended):

SPE Column Conditioning: Condition an SPE column according to the manufacturer's

instructions (e.g., wash with methanol, then equilibrate with acidified water).

Sample Loading: Load the extract onto the SPE column.

Washing: Wash the column with a weak solvent (e.g., 5% methanol in water with 0.1% acetic

acid) to remove polar interferences.

Elution: Elute OPDA and other oxylipins with a non-polar solvent like methanol followed by

ethyl acetate.[12]

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of

methanol or the initial mobile phase.[12]

4. LC-MS/MS Analysis:

Chromatographic Separation:

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, <2 µm particle size).

Mobile Phase: A gradient of Solvent A (aqueous) and Solvent B (organic).

Flow Rate: 0.2 - 0.5 mL/min.

Injection Volume: 5-10 µL.
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Mass Spectrometry:

Ionization Mode: Electrospray Ionization, Negative (ESI-).

Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transition: Monitor the specific precursor-to-product ion transition for OPDA (e.g.,

m/z 291 -> 165) and its deuterated internal standard. The exact m/z values should be

optimized on the specific instrument used.

Quantification:

Generate a standard curve using a serial dilution of an authentic OPDA standard with a

fixed concentration of the internal standard.

Calculate the peak area ratio of the analyte to the internal standard.

Determine the concentration of OPDA in the sample by interpolating its peak area ratio on

the standard curve.
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1. Sample Collection
(Plant Tissue, ~100mg)

2. Flash Freezing
(Liquid Nitrogen)

3. Homogenization
(Grind to fine powder)

4. Solvent Extraction
(+ Internal Standard)

5. Centrifugation
(Separate debris)

6. Solid-Phase Extraction (SPE)
(Optional Cleanup)

7. Dry & Reconstitute

 (if SPE is skipped) 

8. LC-MS/MS Analysis
(MRM Mode)

Figure 3. Experimental Workflow for OPDA Quantification.
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Figure 3. Experimental Workflow for OPDA Quantification.
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Conclusion and Future Directions
9S,13R-12-oxophytodienoic acid is a critical signaling molecule in plants, operating both as a

precursor to jasmonic acid and as an independent regulator of gene expression. Its COI1-

independent signaling pathway, mediated by TGA transcription factors, adds a significant layer

of complexity to the plant's defense and developmental networks. For researchers in plant

science and drug development, understanding OPDA's unique mode of action offers new

avenues for investigation. The cytoprotective effects of OPDA observed in human cell lines

suggest a potential for therapeutic applications, warranting further exploration of its bioactivity

in mammalian systems.[14] Future research will likely focus on identifying direct protein targets

of OPDA, further elucidating the crosstalk between its signaling pathway and other hormonal

networks, and exploring its potential for developing novel agrochemicals and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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